

An In-depth Technical Guide to 6-O-demethyl-5deoxyfusarubin

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Compound of Interest		
Compound Name:	6-O-demethyl-5-deoxyfusarubin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-demethyl-5-deoxyfusarubin is a naturally occurring naphthoquinone derivative with the molecular formula C15H14O6.[1] This compound was first isolated from a mutant strain of the fungus Nectria haematococca (redD169.yelY9), which is blocked in the biosynthesis of fusarubin.[2] As a member of the naphthoquinone class of compounds, **6-O-demethyl-5-deoxyfusarubin** exhibits notable biological activities, including antifungal and mycoplasma-inhibiting properties.[1][3] Its unique structure and biological profile make it a molecule of interest for further investigation in the fields of natural product chemistry, microbiology, and drug discovery.

This technical guide provides a comprehensive overview of the available scientific information on **6-O-demethyl-5-deoxyfusarubin**, including its physicochemical and spectroscopic properties, a detailed hypothetical experimental protocol for its isolation, and an exploration of its biological activity and mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of **6-O-demethyl-5-deoxyfusarubin** are summarized in the table below. While some data is readily available, specific experimental values for properties such as melting point and solubility require access to the primary literature.



Property	Value	Reference
Molecular Formula	C15H14O6	[1]
Molecular Weight	290.268 g/mol	[1]
CAS Number	132899-05-9	[1]
Appearance	Data not available in search results	
Melting Point	Data not available in search results	
Solubility	Data not available in search results	
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

Spectroscopic Data

The structure of **6-O-demethyl-5-deoxyfusarubin** was elucidated using various spectroscopic techniques.[2] A summary of the expected spectroscopic data is presented below. Detailed spectral assignments would be available in the primary research article by Parisot et al. (1991).



Technique	Description
¹H NMR	The proton NMR spectrum is expected to show characteristic signals for aromatic protons, methoxy group protons, and protons of the dihydropyran ring.
¹³ C NMR	The carbon NMR spectrum would reveal resonances for the carbonyl carbons of the quinone, aromatic carbons, and carbons of the heterocyclic ring system. A recent study on related fusarubins provided ¹³ C NMR data for similar compounds for the first time, suggesting its importance in structural confirmation.[4]
Mass Spectrometry (MS)	Mass spectral analysis would confirm the molecular weight of the compound with a molecular ion peak corresponding to its chemical formula.
Infrared (IR) Spectroscopy	The IR spectrum is anticipated to display characteristic absorption bands for hydroxyl groups, carbonyl groups (quinone), and aromatic C-H and C=C bonds.
Ultraviolet (UV) Spectroscopy	The UV-Vis spectrum would likely exhibit absorption maxima characteristic of the naphthoquinone chromophore.

Experimental Protocols Isolation and Purification of 6-O-demethyl-5-deoxyfusarubin

The following is a detailed, representative protocol for the isolation and purification of **6-O-demethyl-5-deoxyfusarubin** from a culture of the Nectria haematococca mutant redD169.yelY9, based on standard methodologies for fungal secondary metabolites.

1. Fungal Culture:



- Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the mycelium of Nectria haematococca mutant redD169.yelY9.
- Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a period sufficient for the production of secondary metabolites (typically 14-21 days).

2. Extraction:

- Separate the mycelium from the culture broth by filtration.
- Extract the culture filtrate with an organic solvent such as ethyl acetate.
- Dry the mycelium, grind it into a fine powder, and extract it with a solvent like methanol or acetone.

3. Purification:

- Combine the crude extracts and evaporate the solvent under reduced pressure.
- Subject the crude extract to column chromatography on silica gel.
- Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.
- Pool the fractions containing 6-O-demethyl-5-deoxyfusarubin and further purify using techniques such as preparative TLC or high-performance liquid chromatography (HPLC).

4. Characterization:

Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR, and UV).





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Figure 1. Experimental workflow for the isolation and characterization of **6-O-demethyl-5-deoxyfusarubin**.

Biological Activity and Mechanism of Action Antifungal and Mycoplasma-Inhibiting Properties

6-O-demethyl-5-deoxyfusarubin is reported to possess both antifungal and mycoplasma-inhibiting activities.[1] While specific minimum inhibitory concentration (MIC) values against a range of fungal and mycoplasma species are not detailed in the readily available literature, its activity is consistent with that of other naphthoquinone compounds.

Mechanism of Action

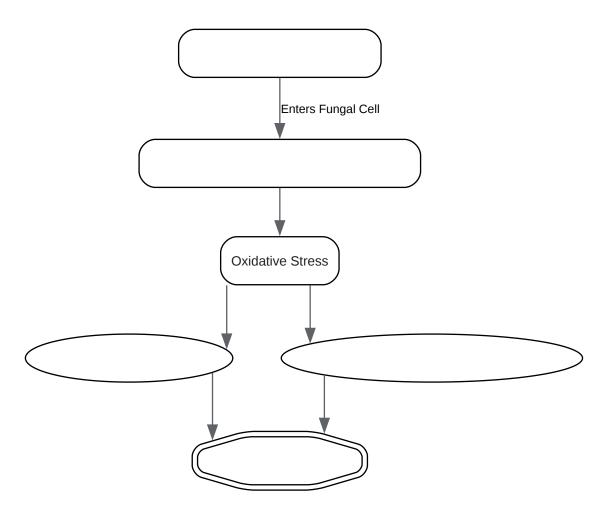
The precise signaling pathways affected by **6-O-demethyl-5-deoxyfusarubin** have not been explicitly elucidated. However, the mechanism of action for the broader class of naphthoquinones is generally understood to involve the generation of reactive oxygen species (ROS). This process is initiated by the redox cycling of the quinone moiety, leading to oxidative stress within the fungal cell. This oxidative stress can, in turn, disrupt critical cellular processes.

The proposed antifungal mechanism of action involves:

 Induction of Oxidative Stress: The naphthoquinone structure facilitates the generation of ROS, such as superoxide anions and hydrogen peroxide.



- Mitochondrial Dysfunction: The accumulation of ROS can lead to the destabilization of mitochondrial integrity and impair cellular respiration.
- Membrane Damage: Oxidative stress can also cause lipid peroxidation, leading to damage of the fungal cell membrane and increased permeability.



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